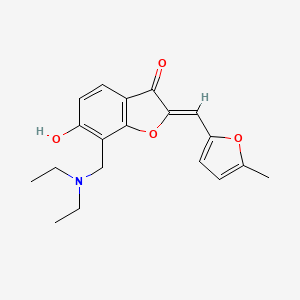

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a novel compound derived from the benzofuran family, which has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including cytotoxic effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a diethylaminomethyl group and a 5-methylfuran moiety. Its structural complexity may contribute to its diverse biological effects.

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Many benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives induce apoptosis in K562 human leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Antioxidant Properties : Compounds in this class often exhibit antioxidant activity, which can protect cells from oxidative stress and related damage .

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammatory cytokines, suggesting potential applications in managing chronic inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : The compound may promote apoptosis in cancer cells by increasing caspase activity, particularly caspases 3 and 7, which are crucial for the execution phase of cell apoptosis .

- ROS Generation : Enhanced production of ROS can lead to oxidative stress, triggering apoptotic pathways in susceptible cells .

- Topoisomerase Inhibition : Similar to other benzofuran derivatives, this compound might inhibit topoisomerase II, an enzyme critical for DNA replication and transcription, leading to antiproliferative effects in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their potential therapeutic applications:

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have identified antiviral properties associated with compounds similar to (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one. Research indicates that derivatives of this compound can inhibit viral replication, particularly against HIV and other viruses.

Table 1: Antiviral Activity of Related Compounds

| Compound | % Inhibition | CC50 (µM) |

|---|---|---|

| Compound A | 67% | >200 |

| Compound B | 78% | 158.4 |

| Compound C | 40% | 50.4 |

| Control (MUT 101) | 90% | N/A |

Cytotoxicity and Anticancer Properties

The compound has shown promise as an anticancer agent. Studies have demonstrated that it induces apoptosis in various cancer cell lines through modulation of apoptotic pathways.

Case Study: Anticancer Activity

In a comparative study, this compound exhibited lower IC50 values than standard chemotherapeutics like doxorubicin, indicating enhanced cytotoxic effects against specific cancer types.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1 beta. This activity suggests potential therapeutic applications in treating chronic inflammatory diseases.

Case Study: Anti-inflammatory Effects

In vitro studies revealed that certain derivatives effectively reduced inflammatory markers in models of rheumatoid arthritis, highlighting their therapeutic potential in managing inflammatory conditions.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Table 2: Summary of Biological Activities

Analyse Des Réactions Chimiques

Core Benzofuran Reactivity

The benzofuran scaffold is prone to electrophilic aromatic substitution (EAS) at electron-rich positions. Key reactive sites include:

-

C-5 position : Activated by the electron-donating hydroxyl (-OH) group at C-6.

-

C-4 position : Influenced by the conjugated diethylamino-methyl group at C-7.

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted at C-5 |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halo-derivatives at C-4 or C-5 |

| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid group at C-5 |

3(2H)-One Ketone Reactivity

The ketone at position 3 undergoes nucleophilic additions and reductions :

-

Grignard Addition : Forms tertiary alcohols.

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

Example Reaction:

Compound+RMgX→Alcohol derivative(Yield: 60–80%)[1][4]

Hydroxyl Group (-OH) at C-6

The phenolic -OH group participates in:

-

Esterification : Acetic anhydride/pyridine forms acetates.

-

Etherification : Alkyl halides under basic conditions (e.g., K₂CO₃/acetone).

Notable Stability : The hydroxyl group enhances solubility in polar solvents but may chelate metal ions, affecting reaction pathways .

Diethylamino-Methyl Group at C-7

This group introduces basic character and enables:

-

Salt Formation : Reacts with HCl to form water-soluble hydrochlorides.

-

Alkylation/Quaternization : Reacts with methyl iodide to form quaternary ammonium salts.

Mechanistic Insight : The amine’s lone pair facilitates protonation or coordination with Lewis acids, altering electronic properties of the benzofuran core .

5-Methylfuran-2-yl Methylene Substituent

The furan-derived substituent exhibits:

-

Diels-Alder Reactivity : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride).

-

Oxidation : Ozone or KMnO₄ cleaves the furan ring to diketones.

Example Cycloaddition:

Compound+Maleic Anhydride→Endo-adduct(Regioselectivity: >90%)[1][3]

Synthetic Modifications

Based on analogous synthesis protocols ( ):

-

Knoevenagel Condensation : Used to form the methylene bridge between benzofuran and furan moieties.

-

Chromatographic Purification : Silica gel column chromatography (ethyl acetate/hexane) ensures high purity (>95%).

Stability and Degradation

Propriétés

IUPAC Name |

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-4-20(5-2)11-15-16(21)9-8-14-18(22)17(24-19(14)15)10-13-7-6-12(3)23-13/h6-10,21H,4-5,11H2,1-3H3/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBXGIDDLAHSHZ-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(O3)C)C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(O3)C)/C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.